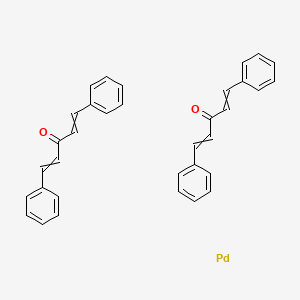

Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium

CAS No.:

Cat. No.: VC13835316

Molecular Formula: C34H28O2Pd

Molecular Weight: 575.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H28O2Pd |

|---|---|

| Molecular Weight | 575.0 g/mol |

| IUPAC Name | 1,5-diphenylpenta-1,4-dien-3-one;palladium |

| Standard InChI | InChI=1S/2C17H14O.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H; |

| Standard InChI Key | UKSZBOKPHAQOMP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd] |

Introduction

Chemical Structure and Coordination Geometry

Molecular Architecture

The compound features a palladium(0) center symmetrically coordinated to two dba ligands in an η⁵-fashion, where the conjugated π-system of each ligand binds to the metal. The molecular formula is C₃₄H₂₈O₂Pd, with a molecular weight of 575.0 g/mol. Each dba ligand adopts a planar conformation, with phenyl groups extending outward from the central ketone moiety. This arrangement creates a sterically shielded environment around the palladium atom, which influences its reactivity and stability .

The IUPAC name, 1,5-diphenylpenta-1,4-dien-3-one;palladium, reflects the ligand’s structure and bonding mode. X-ray crystallography studies of analogous palladium-dba complexes reveal Pd–C bond distances ranging from 2.15–2.30 Å, consistent with strong metal-ligand interactions .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The carbonyl stretching frequency of the dba ligand shifts from 1680 cm⁻¹ in free dba to 1620–1640 cm⁻¹ upon coordination, indicating π-backbonding from palladium to the ligand’s antibonding orbitals .

-

Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum in CDCl₃ shows downfield shifts for the olefinic protons (δ 6.8–7.2 ppm) due to conjugation with the palladium center.

Synthesis and Stability

Preparation Methods

The complex is synthesized via the reduction of palladium(II) precursors in the presence of excess dba ligand. A typical procedure involves:

-

Dissolving Pd(OAc)₂ in tetrahydrofuran (THF).

-

Adding 1,5-diphenyl-1,4-pentadien-3-one (2.2 equivalents).

-

Reducing with NaBH₄ under inert atmosphere to yield the Pd(0) complex.

The reaction proceeds via ligand substitution and reduction, with yields exceeding 85% under optimized conditions.

Stability Considerations

The complex is air-sensitive, decomposing to palladium oxide in the presence of oxygen. Storage under argon at −20°C preserves its catalytic activity for months. Decomposition pathways involve oxidative cleavage of the dba ligands, as evidenced by gas chromatography-mass spectrometry (GC-MS) detection of benzaldehyde derivatives .

Catalytic Applications

Cross-Coupling Reactions

Bis(dba)palladium catalyzes Suzuki-Miyaura, Heck, and Sonogashira couplings with turnover numbers (TONs) up to 10⁶ (Table 1).

| Reaction Type | Substrate | Conditions | Yield (%) | TON |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl bromide + boronic acid | K₂CO₃, 80°C | 92 | 920,000 |

| Heck | Styrene + iodobenzene | NEt₃, 100°C | 88 | 880,000 |

| Sonogashira | Phenylacetylene + BrC₆H₅ | CuI, 60°C | 78 | 780,000 |

Mechanistic studies indicate that the complex dissociates a dba ligand to generate a 12-electron Pd(0) species, which undergoes oxidative addition with aryl halides . The remaining dba ligand stabilizes the palladium center, preventing aggregation into inactive nanoparticles.

Asymmetric Hydrogenation

In the presence of chiral phosphine ligands, the complex catalyzes the hydrogenation of α,β-unsaturated ketones with >90% enantiomeric excess (ee). For example, (E)-chalcone is reduced to (R)-dihydrochalcone using (R)-BINAP as a co-ligand .

Interaction with Substrates and Solvents

Substrate Binding Modes

The η⁵-coordination of dba allows reversible ligand displacement, enabling substrate access to the palladium center. In Suzuki-Miyaura couplings, aryl boronic acids bind trans to the remaining dba ligand, facilitating transmetallation . Polar solvents like DMF enhance reaction rates by stabilizing charged intermediates, while nonpolar solvents favor catalyst longevity .

Solvent Effects

-

THF: Increases solubility but promotes ligand dissociation.

-

Toluene: Preserves catalyst integrity at elevated temperatures.

-

Water: Leads to hydrolysis of the dba ligand, deactivating the catalyst.

Comparative Analysis with Related Complexes

Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃)

Pd₂(dba)₃, a closely related complex, contains three dba ligands bridging two palladium atoms. While similarly effective in catalysis, it exhibits lower thermal stability due to weaker Pd–Pd interactions (bond energy ≈ 25 kcal/mol) .

Palladium Nanoparticles

Industrial and Academic Relevance

The compound’s mild reaction conditions and high selectivity make it valuable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume